molecular formula C8H7ClN4O2 B1279545 Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate CAS No. 75680-93-2

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Cat. No. B1279545
CAS RN: 75680-93-2
M. Wt: 226.62 g/mol
InChI Key: ZDUBOXQUQKOFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, is a derivative of the pyridazine class of heterocyclic compounds, which have garnered attention in medicinal chemistry due to their significant pharmaceutical properties. Pyridazine analogs are known for their diverse biological activities and have been utilized in various fields, including agriculture, where they serve as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemicals .

Synthesis Analysis

The synthesis of related pyridazine derivatives involves a multi-step process. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by reacting 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by subsequent reactions involving lutidine and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) under cold conditions, and finally heating with chloroamine T in the presence of ethanol . Another synthesis approach for related compounds includes a one-pot synthesis method that allows for the regioselective reaction of hydrazides with a chloro substituent on a pyridazine ring, followed by intramolecular cyclization to afford the desired tricyclic compounds .

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) techniques. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine crystallizes in the monoclinic crystal system with the space group P21/c . The 3D structure of a similar compound, 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine, was also confirmed by single crystal X-ray structural analysis .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be explored through Density Functional Theory (DFT) calculations, which help in understanding the harmony between theoretical and experimental values. The HOMO-LUMO energy gap and global reactivity descriptor values are determined to assess the chemical reactivity and stability of the compounds. Intermolecular interactions such as hydrogen bonding and halogen interactions play a significant role in the stability and reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and intermolecular interactions. The presence of intermolecular hydrogen bonds, such as C-H...N and C-H...F, and other interactions like C-Cl...cg, are critical in determining the crystal packing and stability of these compounds. Hirshfeld surface analysis and energy frameworks are used to understand the packing of molecules and the different intermolecular interaction energies within the crystal structure . These analyses contribute to the understanding of the compound's properties, which is essential for their potential application in pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis and Structural Characterization

  • Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate derivatives have been synthesized and characterized using various techniques such as NMR, IR, and mass spectral studies. These compounds have shown significant applications in the field of medicinal chemistry due to their biological properties, including anti-tumor and anti-inflammatory activity. Density Functional Theory (DFT) calculations have also been performed to understand their molecular properties (Sallam et al., 2021).

Pharmacological Studies

  • Despite investigations into potential pharmacological applications, some derivatives of Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate did not exhibit notable hypotensive or antihypertensive effects. This highlights the complexity and specificity of drug action mechanisms in pharmacological research (Kosáry et al., 1983).

Antioxidant and Insulinotropic Activities

  • In the context of diabetes treatment, certain triazolo-pyridazine derivatives have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These studies indicated promising antioxidant and insulinotropic activities, suggesting potential therapeutic applications in diabetes management (Bindu et al., 2019).

Antiviral Activity

  • Some novel triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus (HAV). This illustrates the potential of these compounds in the development of antiviral medications (Shamroukh & Ali, 2008).

Cytotoxicity Studies

  • A series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated for cytotoxic activities against various cancer cell lines. Results revealed that certain compounds exhibited potent cytotoxic activity, indicating their potential as leads in cancer therapy (Mamta et al., 2019).

Safety And Hazards

The safety information available indicates that Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is harmful if swallowed (H302). Precautionary measures include washing hands and face thoroughly after handling, and if swallowed, calling a poison center or doctor .

properties

IUPAC Name

ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-10-6-4-3-5(9)12-13(6)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBOXQUQKOFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461274
Record name ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

CAS RN

75680-93-2
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3-carboxylic acid, 6-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75680-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

7.04 g of (6-chloro-3-pyridazinyl)hydrazine was dissolved in 70 ml of ethanol; 8.6 ml of diethyl oxalate was added, followed by stirring at room temperature for 16 hours and subsequent refluxing under heating for 1 day. After cooling, the precipitated crystal was washed with diethyl ether and dried to yield 7.32 g of the title compound.
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of compound ethyl 2-bromo-2-(2-(6-chloropyridazin-3-yl)hydrazono)acetate (1.25 g, 4 mmol) in 10 mL of isopropanol with 0.5 mL of triethylamine was refluxed for 1 h. The solution was evaporated and the residue was washed thoroughly with water to give product ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate as a yellow solid (0.8 g, 67%). LRMS (M+H+) m/z: calcd 227.03; found 227. 1H NMR (300 MHz, CDCl3): δ 8.25-8.22 (d, J=9.6 Hz, 1H), 7.34-7.31 (d, J=9.6 Hz, 1H), 4.64-4.56 (q, 2H), 1.53-1.49 (t, 3H).
Name
ethyl 2-bromo-2-(2-(6-chloropyridazin-3-yl)hydrazono)acetate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.